![molecular formula C16H15FN2O3 B2583073 Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate CAS No. 866153-40-4](/img/structure/B2583073.png)

Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

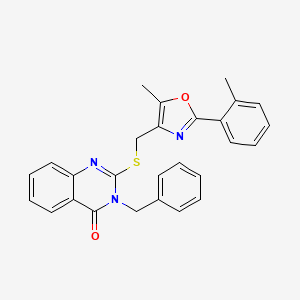

The molecular structure of MFABC is complex, with a fluorobenzyl group attached to an amino carbonyl group, which is further attached to an amino benzenecarboxylate group. The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of MFABC include its molecular formula (C16H15FN2O3), molecular weight (302.305), and its status as a solid compound. Other properties such as melting point, boiling point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Analysis of Radioisotope Labelled Compounds

Research has explored the synthesis and analysis of carbon-14 labelled dufulin, highlighting methodologies for creating radioisotope-labelled compounds for tracing studies in metabolism, residue analysis, and environmental behavior. Such methods are crucial for understanding the fate of complex molecules in biological and environmental systems (Yang et al., 2018).

Palladium-catalysed Carbonylation

Studies on palladium-catalysed carbonylation using 2-iodoaniline derivatives have been conducted to synthesize various compounds. This research demonstrates the versatility of palladium catalysis in organic synthesis, particularly in the formation of complex molecules with potential biological applications (Ács et al., 2006).

Drug Discovery and Medicinal Chemistry

Scaleable Synthesis of Intermediates

A scalable synthesis route for methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate was described, showcasing the process optimization for producing key intermediates in the synthesis of HIV-1 integrase inhibitors. This research is an example of optimizing synthetic routes for the production of pharmaceutically relevant compounds (Boros et al., 2007).

Carbonylation Reactions for Pharmaceutical Intermediates

The carbonylation of nitrobenzene to methyl phenylcarbamate catalyzed by palladium-phenanthroline complexes has been studied. Such reactions are significant for the synthesis of pharmaceutical intermediates, demonstrating the application of catalysis in medicinal chemistry (Gasperini et al., 2003).

Materials Science and Other Applications

Synthesis of Fluorine Compounds with Anticancer Activity

The synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups were investigated. These compounds displayed moderate anticancer activity, showcasing the potential of such molecules in the development of new anticancer agents (Song et al., 2005).

Electrochemical Synthesis of Organic Compounds

Electrochemical methods for synthesizing new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives have been explored. This research highlights the use of green chemistry principles in the synthesis of complex organic molecules, which can have various applications in materials science and drug development (Nematollahi et al., 2016).

Safety and Hazards

The safety and hazards associated with MFABC are not explicitly mentioned in the search results. Sigma-Aldrich, a supplier of the compound, states that they sell the product “as-is” without any specific warranties . This suggests that users should handle the compound with appropriate safety measures.

Eigenschaften

IUPAC Name |

methyl 2-[(4-fluorophenyl)methylcarbamoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-22-15(20)13-4-2-3-5-14(13)19-16(21)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQHOZZAPOYEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)

![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)

![N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide](/img/structure/B2582996.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2582997.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2582998.png)

![8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2583000.png)

![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)

![ethyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2583011.png)